ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Overview
Description
Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a chemical compound . It is a derivative of dihydro-1H-pyrrolizine , which is a bicyclic 5–5 system with a nitrogen atom at the ring junction . Dihydro-1H-pyrrolizine derivatives are part of numerous natural and non-natural products which show various biological activities .
Synthesis Analysis
The synthesis of dihydro-1H-pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols . When sarcosine was used instead of proline, functionalized spiropyrrolizines were obtained .Chemical Reactions Analysis
The chemical reactions involving dihydro-1H-pyrrolizine derivatives primarily involve [2+3] cycloaddition reactions . The required 1,3-dipoles for these reactions can be produced from the reaction of α-amino acids with carbonyl compounds by eliminating carbon dioxide .Scientific Research Applications
Pheromone Synthesis
The compound has been used in the synthesis of sex pheromones, particularly Danaidal. This application involves a multi-step process including sulphur dehydrogenation or MnO2 oxidation, and further oxidation to obtain the pheromone (Röder, Wiedenfeld, & Bourauel, 1986).
Anti-Inflammatory Agent Development
Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate derivatives have shown potential as anti-inflammatory agents. One derivative, KH16, exhibits selectivity for COX-2 over COX-1, indicating its potential for targeted anti-inflammatory effects. This compound was also labeled with 99mTc for biodistribution studies, revealing higher uptake in inflamed tissues (Attallah et al., 2017).
Optical Activity and Medicinal Chemistry
This compound has been employed in the synthesis of optically active pyrrolizidine bases. These bases are significant in the study of natural products and have applications in medicinal chemistry. The synthesis involves regiospecific 1,3-dipolar cycloaddition and stereospecific hydrogenation (Robins & Sakdarat, 1981).
Synthesis of Functionalized Tetrahydropyridines
This compound has been utilized in a phosphine-catalyzed annulation reaction to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This synthesis is notable for its excellent yields, complete regioselectivity, and potential applications in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBJKVNVWKMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554788 | |
Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34951-59-2 | |
Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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